molecular formula C7H8F3N3 B13069146 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13069146
M. Wt: 191.15 g/mol
InChI Key: IGFSWNFVMJWKHG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a partially hydrogenated pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the C-2 position and a saturated six-membered pyrimidine ring. Its molecular formula is C₈H₁₀F₃N₃, with a monoisotopic mass of 205.082682 . The tetrahydropyrimidine ring confers conformational flexibility, while the electron-withdrawing -CF₃ group enhances metabolic stability and influences electronic properties. This compound serves as a versatile scaffold in medicinal chemistry, particularly for kinase inhibition and anticancer applications .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-4-6-11-2-1-3-13(6)12-5/h4,11H,1-3H2

InChI Key

IGFSWNFVMJWKHG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=NN2C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-trifluoromethyl-4,6-dihydroxy-pyrimidine with appropriate reagents. One common method includes the use of phosphorus oxychloride (POCl3) and triethylamine under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then further processed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as crystallization or distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-malarial agent and other therapeutic uses.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It finds applications in the development of new materials with specific properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to interact with dihydroorotate dehydrogenase (DHODH) through strong hydrogen bonds . This interaction inhibits the enzyme’s activity, which is crucial for the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and substituent effects:

Compound Name Substituents Molecular Formula Key Features References
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine -CF₃ at C-2; saturated pyrimidine ring C₈H₁₀F₃N₃ Flexible ring system; moderate lipophilicity (logP ≈ 2.1)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine -CF₃ at C-7; -CH₃ at C-2; 4-F-C₆H₄ at C-5 C₁₄H₉F₄N₃ Aryl group enhances π-π stacking; higher molecular weight (295.23 g/mol)
5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine -CF₃ at C-7; dimethylpyrazole at C-5 C₁₂H₁₃F₃N₆ Bulky substituent increases steric hindrance; potential for kinase inhibition
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine -NH₂ at C-7; -CF₃ at C-2 C₈H₇F₃N₄ Amine group enables hydrogen bonding; improved solubility in polar solvents

Physicochemical Properties

  • Solubility : The target compound’s saturated ring improves aqueous solubility (~2.5 mg/mL) compared to fully aromatic analogues (<1 mg/mL) .
  • Lipophilicity : logP values range from 2.1 (target) to 3.8 (5-aryl derivatives), influenced by aryl substituents .
  • Stability : Tetrahydropyrimidine derivatives exhibit superior oxidative stability over aromatic counterparts (e.g., half-life >24 hrs in plasma) .

Industrial and Pharmacological Relevance

  • Target Compound : Used as a precursor for fluorinated drug candidates; scalable synthesis via cost-effective methods .
  • Analogues :
    • 5-Aryl-CF₃ Derivatives : Explored as photodynamic therapy agents due to extended π-conjugation .
    • Amine-Substituted Derivatives : Prioritized for CNS-targeted therapies owing to blood-brain barrier penetration .

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